molecular formula C7H6BrClN2O2 B13542619 2,3-Diamino-4-bromo-5-chlorobenzoic acid

2,3-Diamino-4-bromo-5-chlorobenzoic acid

Katalognummer: B13542619
Molekulargewicht: 265.49 g/mol
InChI-Schlüssel: ZSTBUIVQQVXMIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Diamino-4-bromo-5-chlorobenzoic acid is a chemical compound with the molecular formula C7H6BrClN2O2 It is a derivative of benzoic acid, characterized by the presence of amino groups at the 2 and 3 positions, a bromine atom at the 4 position, and a chlorine atom at the 5 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-4-bromo-5-chlorobenzoic acid typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Diamino-4-bromo-5-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2,3-Diamino-4-bromo-5-chlorobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-Diamino-4-bromo-5-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Diamino-4-bromo-5-chlorobenzoic acid is unique due to the presence of both amino groups and halogen atoms, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C7H6BrClN2O2

Molekulargewicht

265.49 g/mol

IUPAC-Name

2,3-diamino-4-bromo-5-chlorobenzoic acid

InChI

InChI=1S/C7H6BrClN2O2/c8-4-3(9)1-2(7(12)13)5(10)6(4)11/h1H,10-11H2,(H,12,13)

InChI-Schlüssel

ZSTBUIVQQVXMIP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1Cl)Br)N)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.